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molecular formula C13H19N3O B8390332 N-[1-(2-Amino-phenyl)-piperidin-4-yl]-acetamide

N-[1-(2-Amino-phenyl)-piperidin-4-yl]-acetamide

Cat. No. B8390332
M. Wt: 233.31 g/mol
InChI Key: HCMDHCGHFVZCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427683B2

Procedure details

To a solution of N-[1-(2-nitro-phenyl)-piperidin-4-yl]-acetamide (as prepared in the previous step) (55 mg, 0.21 mmol) in methanol (10 mL) was added 10% palladium on carbon (50 mg) and the mixture stirred at RT for 1 h under hydrogen (1 atm). The mixture was filtered through a short column of Celite and the solvent removed in vacuo to yield 48 mg (100%) of the title compound as a purple solid. 1H-NMR (400 MHz, CDCl3): δ 6.82-6.67 (m, 4H), 4.44 (m, 1H), 3.78 (m, 1H), 3.35 (br s, 2H), 3.21 (m, 1H), 2.91 (m, 1H), 2.11 (s, 3H), 2.12-2.04 (m, 2H), 1.75 (br s, 1H), 1.41 (m, 2H). LC-MS (ESI, m/z): Calcd. for C13H20N3O, 234.2 (M+H); found: 234.0.
Name
N-[1-(2-nitro-phenyl)-piperidin-4-yl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][CH:13]([NH:16][C:17](=[O:19])[CH3:18])[CH2:12][CH2:11]1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:11][CH2:12][CH:13]([NH:16][C:17](=[O:19])[CH3:18])[CH2:14][CH2:15]1

Inputs

Step One
Name
N-[1-(2-nitro-phenyl)-piperidin-4-yl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N1CCC(CC1)NC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at RT for 1 h under hydrogen (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short column of Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)N1CCC(CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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